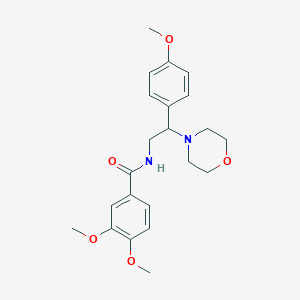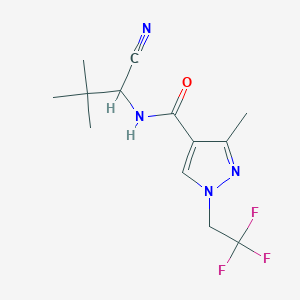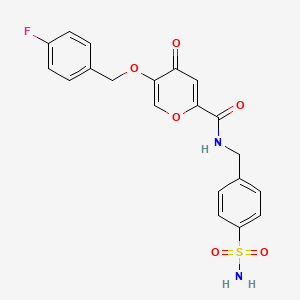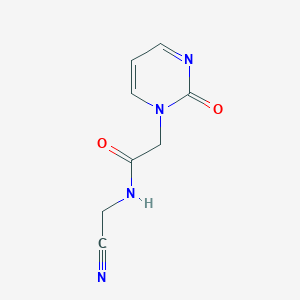
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide, also known as CP-690,550, is a synthetic small molecule that acts as a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in cytokine signaling and immune cell development. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide selectively inhibits JAK3 by binding to its ATP-binding pocket and preventing its activation. JAK3 is primarily expressed in immune cells, where it plays a crucial role in cytokine signaling and immune cell development. By inhibiting JAK3, N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide effectively reduces immune cell activation and cytokine production, leading to a reduction in inflammation.
Efectos Bioquímicos Y Fisiológicos
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has been shown to effectively reduce inflammation and immune cell activation in various preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in patients with rheumatoid arthritis and psoriasis. Additionally, N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has been shown to reduce the number of activated T cells and B cells in the peripheral blood of patients with rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide is a potent and selective inhibitor of JAK3, making it an ideal tool for studying the role of JAK3-mediated cytokine signaling pathways in various biological processes. However, its clinical development has been hampered by its potential side effects, including an increased risk of infections and malignancies. Additionally, N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has a short half-life and requires frequent dosing, which may limit its clinical utility.
Direcciones Futuras
There are several potential future directions for the development of JAK3 inhibitors, including the identification of more potent and selective compounds with improved pharmacokinetic properties. Additionally, JAK3 inhibitors may have potential applications in the treatment of various autoimmune and inflammatory diseases beyond rheumatoid arthritis and psoriasis, such as multiple sclerosis and systemic lupus erythematosus. Further research is needed to fully understand the potential therapeutic applications of JAK3 inhibitors and to address their potential side effects.
Métodos De Síntesis
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide can be synthesized through a multi-step process starting with the reaction of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with cyanomethyl bromide to yield N-(cyanomethyl)-2-oxo-1,2-dihydropyrimidine-4-carboxamide. The resulting compound is then treated with acetic anhydride to form N-(cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and immune cell activation by inhibiting JAK3-mediated cytokine signaling pathways.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-2-4-10-7(13)6-12-5-1-3-11-8(12)14/h1,3,5H,4,6H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUNIUJTQMFZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

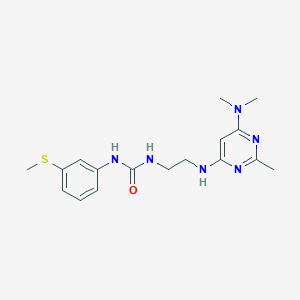
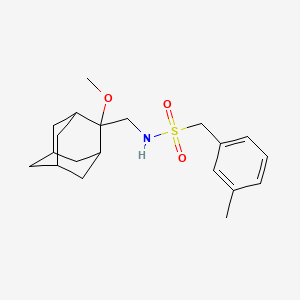
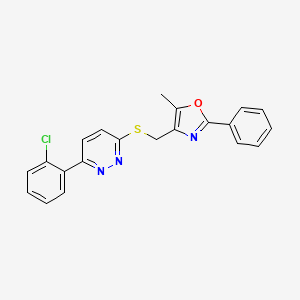
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)
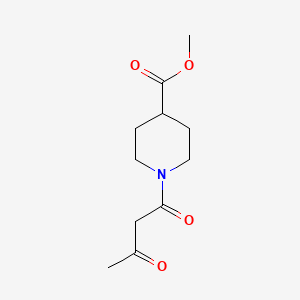
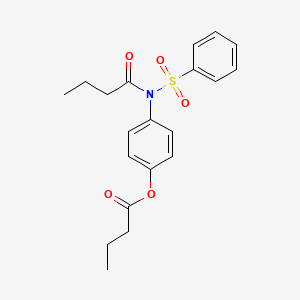
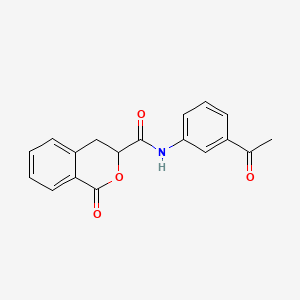
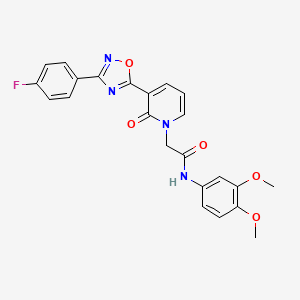
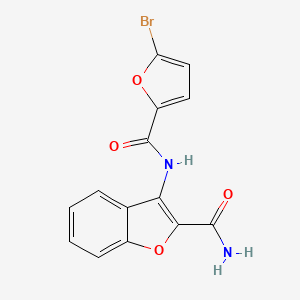
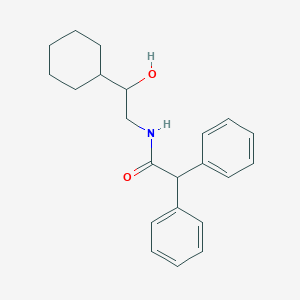
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)
